molecular formula C9H12BrNO B1452304 2-Amino-2-(3-bromophenyl)propan-1-ol CAS No. 1183013-69-5

2-Amino-2-(3-bromophenyl)propan-1-ol

Cat. No. B1452304
M. Wt: 230.1 g/mol
InChI Key: YZTHTUJFBRUOSD-UHFFFAOYSA-N
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Description

“2-Amino-2-(3-bromophenyl)propan-1-ol” is a chemical compound with the CAS Number: 254427-26-4 . It has a molecular weight of 230.1 . The IUPAC name for this compound is 2-amino-3-(3-bromophenyl)-1-propanol . It is stored at 4°C and protected from light .


Molecular Structure Analysis

The InChI code for “2-Amino-2-(3-bromophenyl)propan-1-ol” is 1S/C9H12BrNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Amino-2-(3-bromophenyl)propan-1-ol” has a molecular weight of 230.1 . It is stored at 4°C and protected from light . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Properties

  • Synthesis of Azetidines and Antimicrobial Activity : The compound 3-amino-2-(4-bromo phenyl) propan-1-ol, a structurally related compound to 2-Amino-2-(3-bromophenyl)propan-1-ol, was synthesized and utilized in the development of substituted phenyl azetidines, which were then screened for antimicrobial activity (Doraswamy & Ramana, 2013).

Cardioselective Beta-Adrenoceptor Blocking Agents

  • Cardioselectivity of Beta-Blockers : Research on 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and related compounds, which are similar in structure to 2-Amino-2-(3-bromophenyl)propan-1-ol, demonstrated substantial cardioselectivity, suggesting potential applications in the treatment of heart diseases (Rzeszotarski et al., 1979).

Synthesis and Study of Potential Anesthetics

  • Potential Intravenous Anesthetics : The synthesis and biological examination of compounds structurally related to 2-Amino-2-(3-bromophenyl)propan-1-ol, specifically 1-(4-bromophenyl)-3-( N -2-hydroxyethyl- N -methylamino)propan-1-ol methiodide, were explored as potential intravenous anesthetics (Stenlake, Patrick, & Sneader, 1989).

Corrosion Inhibition in Steel

  • Carbon Steel Corrosion Inhibition : Tertiary amines in the series of 1,3-di-amino-propan-2-ol, a related structure, were synthesized and examined for their performance in inhibiting carbon steel corrosion. These compounds demonstrated potential as anodic inhibitors, retarding anodic dissolution of iron by forming a protective layer on the metal surface (Gao, Liang, & Wang, 2007).

Toxicity Assessment of Fluorescent Markers

  • Toxicity Evaluation in Biological Models : The toxicity effects of compounds structurally similar to 2-Amino-2-(3-bromophenyl)propan-1-ol were assessed in various biological models, including Daphnia similis, Aedes aegypti larvae, and mammary cells. These studies are crucial for evaluating the safety of such compounds in potential applications like fluorescent biomarkers (Pelizaro et al., 2019).

Synthesis of Cyclic Polyamines

  • Formation of Polyamines for Drug and Gene Delivery : Research on the synthesis of polyamines from amino alcohols, including those structurally related to 2-Amino-2-(3-bromophenyl)propan-1-ol, demonstrated the potential of these compounds in forming multifunctional polycationic polyamines. These polyamines could be used in drug and gene delivery, highlighting a significant pharmaceutical application (Cassimjee, Marin, & Berglund, 2012).

Transformation to Indoline Compounds

  • Conversion to 2-Methylindoline : A study on the transformation of 1-(2-aminophenyl)propan-2-ol, structurally related to the compound of interest, demonstrated the potential of such transformations in synthesizing compounds like 2-methylindoline, which have various applications in chemical synthesis and potentially in pharmaceuticals (Bernas et al., 2015).

Antifungal Activity

  • Antifungal Evaluation : Triazoles derived from similar compounds showed significant antifungal activity against Candida strains, suggesting the potential of 2-Amino-2-(3-bromophenyl)propan-1-ol derivatives in antifungal applications (Lima-Neto et al., 2012).

properties

IUPAC Name

2-amino-2-(3-bromophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5,12H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTHTUJFBRUOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693206
Record name 2-Amino-2-(3-bromophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(3-bromophenyl)propan-1-ol

CAS RN

1183013-69-5
Record name 2-Amino-2-(3-bromophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

NaBH4 (38 g, 1.125 mol) was added at room temperature to a slurry of 2-amino-2-(3-bromo-phenyl)-propionic acid hydrochloride (105 g, 375 mmol) in dry THF. At 0° C. BF3—O(C2H5)2 (158 g, 1.125 mol) was added dropwise. The mixture was allowed to warm to room temperature, stirred for three days, quenched with 1M aqueous NaOH solution, concentrated in vacuo to remove the THF and extracted with EtOAc (3×300 ml). The organic phase was washed with 1M aqueous NaOH solution, dried with sodium sulfate and concentrated in vacuo to yield the title compound, which was used in the next reaction step without further purification. 1H-NMR (400 MHz, CDCl3): 7.61 (s, 1H), 7.35 (m, 2H), 7.21 (m, 1H), 3.58 (q, 2H), 1.42 (s, 3H).
Name
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
158 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of the (RS)-2-amino-2-(3-bromo-phenyl)-propionic acid methyl ester (9.39 g, mmol) in tetrahydrofuran (360 ml) was treated portionwise at −5° C. with lithiumaluminiumhydride (1.41 g, 36 mmol; 282 mg/2 min). After complete addition, stirring was continued at 0-5° C. for 30 minutes. For the workup, the reaction mixture was cooled to −7° C., and water (9 ml) was added dropwise. Thereafter, 2 N sodium hydroxy solution (9 ml) was added and stirring continued for 15 minutes at room temperature. They grey suspension was filtrated through Dicalite® which was washed with tetrahydrofuran (200 ml). The filtrate was evaporated at reduced pressure. 8.67 g of crude (RS)-2-amino-2-(3-bromo-phenyl)-propan-1-ol were obtained as a colorless oil. The purity of the product allowed using it in the next step without further purification. Mass (calculated) C9H12BrNO [230.106]; (found) [M+H]+=230, 232.
Quantity
9.39 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
sodium hydroxy
Quantity
9 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of the (RS)-2-amino-2-(3-bromo-phenyl)-propionic acid methyl ester (9.39 g, 36 mmol) in tetrahydrofuran (360 ml) was treated portionwise at −5° C. with lithiumaluminiumhydride (1.41 g, 36 mmol; 282 mg/2 min). After complete addition, stirring was continued at 0-5° C. for 30 minutes. For the workup, the reaction mixture was cooled to −7° C., and water (9 ml) was added dropwise. Thereafter, 2 N sodium hydroxide solution (9 ml) was added and stirring continued for 15 minutes at room temperature. They grey suspension was filtrated through Dicalite which was washed with tetrahydrofuran (200 ml). The filtrate was evaporated at reduced pressure. There were obtained 8.67 g of crude (RS)-2-amino-2-(3-bromo-phenyl)-propan-1-ol as colorless oil. The purity of the product allowed using it in the next step without further purification. Mass (calculated) C9H12BrNO [230.106]; (found) [M+H]+=230, 232.
Quantity
9.39 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Lithium aluminium hydride (1 M in THF; 22 mL, 22 mmol) was added dropwise to a stirred solution of rac-2-amino-2-(3-bromo-phenyl)-propionic acid methyl ester (7.5 g, 29.1 mmol) in THF (200 mL) at −15° C. The mixture was left warming up slowly to 0° C. during 1 hour. Then more THF (150 mL) was added and sat. Na2SO4 was added dropwise until no more hydrogen was formed. Then anhydrous Na2SO4 was added and left stirring overnight at room temperature. The mixture was filtered over diatomaceous earth, rinsed with THF and the solvent evaporated in vacuo. The crude product was purified by flash column chromatography (silica gel; 7 M solution of ammonia in methanol in DCM 0/100 to 3/97). The desired fractions were collected and concentrated in vacuo to yield rac-2-amino-2-(3-bromo-phenyl)-propan-1-ol (5.70 g, 85% yield) as an oil.
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(3-bromophenyl)propan-1-ol
Reactant of Route 2
2-Amino-2-(3-bromophenyl)propan-1-ol
Reactant of Route 3
2-Amino-2-(3-bromophenyl)propan-1-ol
Reactant of Route 4
2-Amino-2-(3-bromophenyl)propan-1-ol
Reactant of Route 5
2-Amino-2-(3-bromophenyl)propan-1-ol
Reactant of Route 6
2-Amino-2-(3-bromophenyl)propan-1-ol

Citations

For This Compound
2
Citations
FJR Rombouts, G Tresadern, O Delgado… - Journal of Medicinal …, 2015 - ACS Publications
1,4-Oxazines are presented, which show good in vitro inhibition in enzymatic and cellular BACE1 assays. We describe lead optimization focused on reducing the amidine pK a while …
Number of citations: 72 pubs.acs.org
O Delgado, A Monteagudo, M Van Gool… - Organic & …, 2012 - pubs.rsc.org
The 1,2-addition of alkyl Grignard reagents to readily available N-tert-butanesulfinyl ketimines, bearing an α-silyloxy substituent, proceeds in high yields and excellent diastereocontrol. …
Number of citations: 15 pubs.rsc.org

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